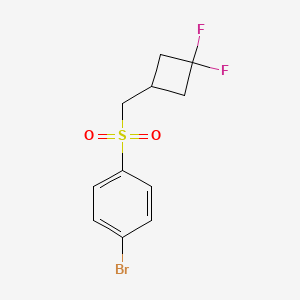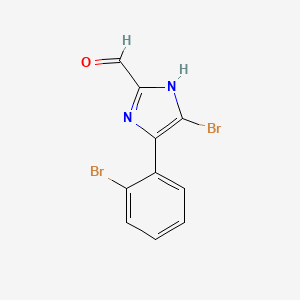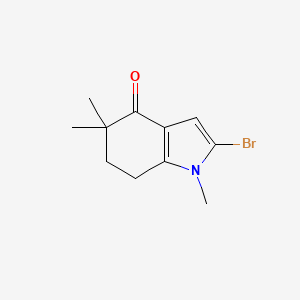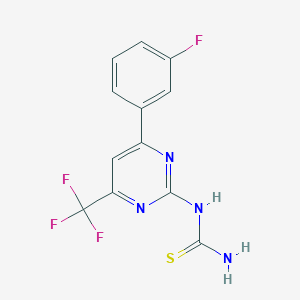
(3-Chloro-4,5,5-trimethyl-4,5-dihydro-1-pyrazolyl)(4-pyridyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound MFCD32220381 is a chemical entity with a unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32220381 involves specific reaction conditions and reagents. The detailed synthetic route includes the use of various organic reactions, such as nucleophilic substitution and condensation reactions. The exact conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of MFCD32220381 is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves stringent quality control measures to maintain the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD32220381 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
MFCD32220381 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe to study various biological processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of MFCD32220381 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved are determined through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
MFCD32220381 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
MFCD32230183: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
MFCD32220382: This compound is an analog with slight modifications in its structure, resulting in different reactivity and applications.
The uniqueness of MFCD32220381 lies in its specific chemical structure, which imparts unique properties and reactivity, making it valuable for various scientific research applications.
Propriétés
Formule moléculaire |
C12H14ClN3O |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
(3-chloro-4,5,5-trimethyl-4H-pyrazol-1-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H14ClN3O/c1-8-10(13)15-16(12(8,2)3)11(17)9-4-6-14-7-5-9/h4-8H,1-3H3 |
Clé InChI |
JTHFBLUWJHBFCC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=NN(C1(C)C)C(=O)C2=CC=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)
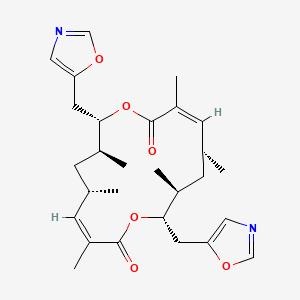

![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)
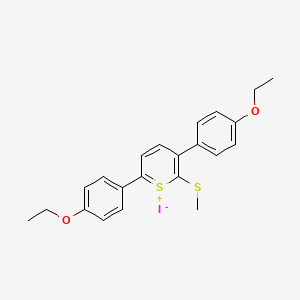
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
